molecular formula C15H9ClN4S B3033457 (((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 1024335-28-1

(((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B3033457
CAS No.: 1024335-28-1
M. Wt: 312.8 g/mol
InChI Key: PIXXBVBJJVQQDC-UHFFFAOYSA-N
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Description

(((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridyl group, a chlorophenylthio group, and a dicarbonitrile group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorophenylthiol with 3-bromopyridine under basic conditions to form 6-(4-chlorophenylthio)-3-pyridylamine. This intermediate is then reacted with malononitrile in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which (((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membranes. In cancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile
  • (((2-Chloro-6-methylphenyl)amino)methylene)methane-1,1-dicarbonitrile

Uniqueness

Compared to similar compounds, (((6-(4-Chlorophenylthio)-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. Its chlorophenylthio group, in particular, provides unique opportunities for further chemical modifications and applications.

Properties

IUPAC Name

2-[[[6-(4-chlorophenyl)sulfanylpyridin-3-yl]amino]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4S/c16-12-1-4-14(5-2-12)21-15-6-3-13(10-20-15)19-9-11(7-17)8-18/h1-6,9-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXXBVBJJVQQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=NC=C(C=C2)NC=C(C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401145033
Record name 2-[[[6-[(4-Chlorophenyl)thio]-3-pyridinyl]amino]methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024335-28-1
Record name 2-[[[6-[(4-Chlorophenyl)thio]-3-pyridinyl]amino]methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1024335-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[6-[(4-Chlorophenyl)thio]-3-pyridinyl]amino]methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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